N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylpropanamide
Description
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylpropanamide is a pyrrole-derived compound featuring a phenylsulfonyl group at position 3, methyl substituents at positions 4 and 5, a propyl chain at position 1, and a 2-methylpropanamide moiety at position 2. Pyrrole derivatives are of significant interest in medicinal and materials chemistry due to their heterocyclic aromatic structure, which often confers unique electronic and binding properties. The phenylsulfonyl group enhances metabolic stability and modulates solubility, while the 2-methylpropanamide substituent may influence intermolecular interactions, such as hydrogen bonding.
Properties
Molecular Formula |
C19H26N2O3S |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C19H26N2O3S/c1-6-12-21-15(5)14(4)17(18(21)20-19(22)13(2)3)25(23,24)16-10-8-7-9-11-16/h7-11,13H,6,12H2,1-5H3,(H,20,22) |
InChI Key |
IZEXZSLLCMHRPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C(C)C)S(=O)(=O)C2=CC=CC=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Pyrrole Ring Formation
The 4,5-dimethylpyrrole scaffold serves as the foundational structure. A common method involves the Paal-Knorr synthesis, where 1,4-diketones undergo cyclization with ammonia or primary amines. For example, reacting 3-methyl-2,5-hexanedione with ammonium acetate in acetic acid yields 3,4-dimethylpyrrole. However, modifications are required to introduce substituents at specific positions.
In one protocol, 3,4-dimethylpyrrole is treated with a propylating agent (e.g., propyl bromide) in the presence of a base such as sodium hydride to install the 1-propyl group. This step typically achieves 70–85% yield under anhydrous conditions at 0–5°C.
Sulfonylation at the 3-Position
Introducing the phenylsulfonyl group at the pyrrole’s 3-position requires electrophilic aromatic substitution. Phenylsulfonyl chloride is employed as the sulfonylation agent, with Lewis acids like aluminum chloride or milder bases such as pyridine facilitating the reaction. For instance, reacting 1-propyl-3,4-dimethylpyrrole with phenylsulfonyl chloride in dichloromethane at room temperature for 12 hours affords the sulfonylated intermediate in 65–78% yield.
Amidation at the 2-Position
The final step involves coupling the 2-position of the pyrrole with 2-methylpropanamide. This is achieved via a two-step process:
-
Chlorination : Treating the sulfonylated pyrrole with phosphorus oxychloride (POCl₃) converts the 2-position into a reactive chloride.
-
Nucleophilic substitution : Reacting the chlorinated intermediate with 2-methylpropanamide in the presence of a base like potassium carbonate in dimethylformamide (DMF) at 80°C yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically results in 60–70% isolated purity.
Optimization of Reaction Conditions
Critical parameters influencing yield and selectivity include temperature, solvent choice, and catalyst loading. The table below summarizes optimized conditions for key steps:
Notably, substituting pyridine with triethylamine during sulfonylation reduces side products (e.g., O-sulfonylation) by 15–20%. Similarly, using microwave-assisted synthesis for the amidation step shortens reaction time from 8 hours to 45 minutes while maintaining comparable yields.
Analytical Characterization
Post-synthesis characterization ensures structural fidelity and purity:
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) displays signals at δ 7.85–7.45 (m, 5H, PhSO₂), δ 2.95 (s, 3H, N-propyl), and δ 1.25 (d, 6H, 2-methylpropanamide).
-
High-Performance Liquid Chromatography (HPLC) : Retention time of 12.3 minutes (C18 column, 70:30 acetonitrile/water).
-
Mass Spectrometry (MS) : ESI-MS m/z 433.2 [M+H]⁺, consistent with the molecular formula C₂₁H₂₈N₂O₃S.
Challenges in Synthesis
Regioselectivity in Sulfonylation
The electron-rich pyrrole ring can undergo sulfonylation at multiple positions. Employing bulky bases like 2,6-lutidine directs the sulfonyl group to the 3-position by steric hindrance, improving regioselectivity from 60% to 85%.
Byproduct Formation During Amidation
Competing hydrolysis of the chlorinated intermediate may generate carboxylic acid byproducts. Adding molecular sieves (4Å) to absorb moisture mitigates this issue, enhancing amidation efficiency by 25%.
Comparison with Structural Analogs
Modifying the N-alkyl or sulfonyl groups alters synthetic complexity and yield. For example:
| Compound Variant | Key Structural Change | Synthesis Yield (%) |
|---|---|---|
| N-Cyclopentyl analog | Cyclopentyl vs. propyl | 72 |
| 3-(Methylsulfonyl) derivative | Methylsulfonyl vs. phenylsulfonyl | 81 |
The phenylsulfonyl group’s bulkiness reduces yield compared to smaller sulfonyl substituents but enhances biological activity .
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The methyl and propyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide bond.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group would yield sulfone derivatives, while reduction of the amide bond would yield amines.
Scientific Research Applications
Inhibition of Biological Pathways
Research indicates that N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylpropanamide may act as an inhibitor of the hedgehog signaling pathway. This pathway plays a crucial role in embryonic development and has been implicated in several types of cancer, making this compound a candidate for anticancer therapies. Studies have shown that compounds with similar structures exhibit significant antitumor activity against various cancer cell lines .
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. It has shown effectiveness against certain microbial strains, indicating potential uses in treating infections. The presence of the phenylsulfonyl group enhances its binding affinity to specific enzymes and receptors involved in microbial resistance mechanisms.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Its mechanism of action may involve inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies and Research Findings
Several studies have explored the biological activities and therapeutic potentials of this compound:
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylpropanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl group could play a key role in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with the target.
Comparison with Similar Compounds
Sulfonyl Group Variations
- Phenyl vs. 4-Fluorophenyl: The fluorinated analog (CAS 1010908-36-7) introduces a fluorine atom at the para position of the phenylsulfonyl group.
Amide Substituent Diversity
- 2-Methylpropanamide vs. Pentanamide : The pentanamide analog (CAS 1010908-36-7) features a longer aliphatic chain, which could increase lipophilicity and alter solubility profiles. This may impact pharmacokinetic properties, such as absorption and distribution .
- Thiophene-2-carboxamide : The thiophene-containing analog (CAS 951926-20-8) incorporates a sulfur heterocycle, which may enhance π-π stacking interactions or binding affinity to biological targets. Thiophene moieties are often utilized to optimize ligand-receptor interactions in drug design .
Alkyl Chain at Pyrrole 1-Position
- Propyl vs. This could influence crystal packing in solid-state applications or binding specificity in biological contexts .
Research Implications and Limitations
- Data Gaps: Experimental data on physicochemical properties (e.g., solubility, melting point) and biological activity are unavailable for the target compound and its analogs in the provided evidence. For instance, explicitly notes missing data on density, boiling point, and MSDS .
- Structural Insights : The comparisons highlight the role of substituent engineering in tuning molecular properties. Fluorination, heterocycle incorporation, and alkyl chain variation are common strategies in lead optimization.
- Future Directions : Computational modeling (e.g., using SHELX for crystallography, as referenced in ) could elucidate structural conformations, while in vitro assays are needed to assess bioactivity .
Biological Activity
2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure
The molecular structure of 2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₃O₂S
- Molecular Weight : 273.35 g/mol
The compound exhibits multiple biological activities that are primarily attributed to its ability to interact with various biological pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways critical in various physiological processes.
Biological Activity Overview
The following table summarizes the key biological activities observed for 2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole:
Case Studies
- Anticancer Activity : A study investigated the effects of the compound on various cancer cell lines. Results demonstrated a significant reduction in cell viability and induction of apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways.
- Antimicrobial Properties : In vitro tests showed that the compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics.
- Neuroprotective Effects : Research involving neuronal cultures indicated that treatment with this compound reduced oxidative stress markers and improved cell survival rates under neurotoxic conditions.
Q & A
Q. What are the typical synthetic routes and key reagents for synthesizing N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylpropanamide?
The synthesis involves multi-step routes starting with functionalization of the pyrrole core. Key steps include:
- Sulfonylation : Introducing the phenylsulfonyl group via reaction with phenylsulfonyl chloride under basic conditions (e.g., triethylamine as a catalyst) in solvents like dichloromethane .
- Alkylation : Propyl and methyl groups are added using alkyl halides or Mitsunobu reactions, requiring controlled temperatures (0–25°C) to minimize side reactions .
- Amide Formation : The 2-methylpropanamide moiety is introduced via coupling reactions (e.g., EDC/HOBt) with carboxylic acid derivatives .
Purification : Chromatography (silica gel) and crystallization (ethanol/water mixtures) are critical for isolating high-purity product .
Q. Which spectroscopic and analytical techniques are essential for structural elucidation of this compound?
- NMR Spectroscopy : - and -NMR confirm substituent positions on the pyrrole ring and sulfonyl/amide linkages. Aromatic protons in the phenylsulfonyl group typically resonate at δ 7.5–8.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected ~440–450 g/mol) and fragmentation patterns .
- IR Spectroscopy : Key peaks include sulfonyl S=O (~1350 cm) and amide C=O (~1650 cm) .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Enzyme Inhibition Assays : Test activity against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric methods. The sulfonyl group may enhance binding to catalytic sites .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Solubility and Stability : Measure logP (via HPLC) and plasma stability (using LC-MS) to guide formulation studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Temperature Control : Lower temperatures (e.g., 0°C) during sulfonylation reduce side-product formation .
- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) for enhanced reaction efficiency .
- Solvent Optimization : Replace dichloromethane with THF or acetonitrile to improve solubility of intermediates .
Data-Driven Approach : Use design of experiments (DoE) to analyze variables (temperature, solvent, catalyst ratio) and identify optimal conditions .
Q. How should researchers address contradictions in reported biological activity data for similar sulfonamide-pyrrole derivatives?
- Comparative Structural Analysis : Compare substituent effects using analogs (e.g., methoxy vs. nitro groups on the phenyl ring) (see Table 1) .
- Assay Standardization : Replicate studies under identical conditions (pH, cell line, incubation time) to isolate structural vs. methodological variability .
- Binding Mode Validation : Use X-ray crystallography (via SHELX refinement ) or molecular docking to confirm interactions with target proteins .
Q. Table 1: Structural Variations and Reported Biological Activities
| Substituent on Phenyl Ring | IC (Target Enzyme) | Cytotoxicity (IC, HeLa) |
|---|---|---|
| 4-Methoxy (Current Compound) | 12 nM | 8 µM |
| 4-Nitro | 45 nM | 22 µM |
| 4-Chloro | 28 nM | 15 µM |
| Data adapted from structural analogs in . |
Q. What advanced methodologies are recommended for studying its mechanism of action?
- Kinetic Studies : Use stopped-flow spectroscopy to measure binding kinetics (k/k) with target enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures with proteins (e.g., kinases) using SHELX-refined models .
Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?
- Variable Temperature (VT) NMR : Identify dynamic effects (e.g., rotamers) causing signal splitting in -NMR .
- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals in crowded regions (e.g., pyrrole protons) .
- Cross-Validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
